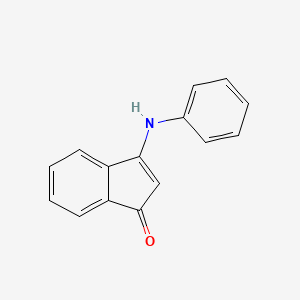

3-(Phenylamino)inden-1-one

Description

The Indenone Scaffold in Modern Organic and Medicinal Chemistry

The indenone scaffold is a prominent structural motif found in a variety of natural products and synthetic molecules, demonstrating a wide range of biological activities. tudublin.ie This framework, which is an indane nucleus with a ketone group, is a key component in compounds with antibacterial, cytotoxic, and anti-inflammatory properties. tudublin.ie In medicinal chemistry, the indenone structure is particularly valued. For instance, Sulindac, a non-steroidal anti-inflammatory drug, features an indenone core and has also shown anti-proliferative and apoptotic effects. tudublin.ie

Arylidene indanones, a significant class of indenone derivatives, are considered rigid analogs of chalcones and are synthesized from 1-indanone (B140024) and benzaldehydes. rsc.orgrsc.org These compounds have been investigated for numerous therapeutic applications, including as cholinesterase inhibitors for Alzheimer's disease, tubulin depolymerizing agents for cancer, and as antimalarial agents. rsc.orgresearchgate.net The planar structure of the arylidene indanone scaffold facilitates the electronic effects of substituents, which can be crucial for their biological activity. rsc.org The versatility of the indanone scaffold has led to its successful use in drugs like donepezil (B133215) for Alzheimer's disease, highlighting its potential in addressing neurodegenerative disorders. nih.gov

Academic Relevance of 3-(Phenylamino)inden-1-one and Related Anilinoindenones

This compound and its derivatives, often referred to as anilinoindenones, are of considerable interest in academic research due to their synthetic utility and potential applications. These compounds are a class of β-enaminones, which are electron-rich molecules with intriguing redox properties. researchgate.netajgreenchem.com Their synthesis is often straightforward, achievable through the reaction of 1,3-dicarbonyl compounds, such as 2H-indene-1,3-dione, with various amines. ajgreenchem.com

Research has shown that 3-(phenylamino)-1H-inden-1-one can undergo various chemical transformations. For example, it reacts with benzenediazonium (B1195382) tetrafluoroborates to form hydrazone compounds, which can exist as a mixture of E/Z isomers in solution. researchgate.netnih.gov Furthermore, anilinoindenones have served as reactants in the synthesis of more complex heterocyclic systems, such as substituted spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles] and methyl 1-aryl-3-[2-(arylamino)-2-oxoacetyl]-2,5-dioxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-4-carboxylates. researchgate.net The reactivity and structural features of these compounds make them valuable subjects for studies in physical organic chemistry and synthetic methodology.

Historical Context of Indenone Chemistry and its Evolution

The chemistry of indanones and indenones has a rich history, with these compounds being recognized as important building blocks in organic synthesis for many years. They are structural motifs present in various natural products and serve as key intermediates in the creation of a diverse array of molecules. The evolution of indenone chemistry has been marked by the development of new synthetic methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-anilinoinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-14(12-8-4-5-9-13(12)15)16-11-6-2-1-3-7-11/h1-10,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXOWZSHMUMIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306225 | |

| Record name | 3-(Phenylamino)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24715-41-1 | |

| Record name | 3-(Phenylamino)-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24715-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylamino)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Phenylamino Inden 1 One and Its Derivatives

Classical and Contemporary Cyclization Approaches to the Indenone Core

The formation of the indenone skeleton is a critical step in the synthesis of 3-(phenylamino)inden-1-one. Various ring-closing reactions have been developed to construct this bicyclic system, alongside methods that build upon pre-existing dione (B5365651) structures.

Ring-Closing Reactions Forming the Indenone Skeleton

A variety of cyclization strategies have been employed to construct the indenone core. These methods often involve the formation of the five-membered ring onto a pre-existing benzene (B151609) ring.

One-step methods, such as the Grignard addition to indene-1,3-dione, provide a direct route to substituted indenones. researchgate.net Transition metal-catalyzed reactions are also prevalent. For instance, palladium-catalyzed annulation of alkynes with ortho-functionalized aryl-carbonyl compounds is a powerful strategy. rsc.org Rhodium catalysts have been used in carbonylative cyclizations of alkynes with 2-bromophenylboronic acids, utilizing paraformaldehyde as a CO gas-free source. organic-chemistry.org Iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines offers a route to 2-alkylated indenones under mild conditions. organic-chemistry.org

Ring-closing metathesis (RCM) has also been utilized as a key step in the synthesis of the indenone core. researchgate.netrsc.org For example, diallyl indenones can serve as RCM precursors for the synthesis of fluorenone derivatives. researchgate.net Furthermore, a combination of Suzuki-Miyaura cross-coupling and RCM provides a strategic approach to indeno[1,2-c]isoquinolin-5,11-diones. acs.org

Other notable methods include:

Nazarov Cyclization: This reaction, involving the cyclization of chalcones, can be promoted by strong acids like trifluoroacetic acid (TFA), sometimes under microwave irradiation to reduce reaction times. preprints.org

Gold-Catalyzed Cyclization: 2-Alkynylaldehyde cyclic acetals can be efficiently cyclized to form a broad range of indenone derivatives using a gold catalyst. organic-chemistry.org

Palladium-Catalyzed C–H Annulation: Aldehydes can react with norbornenes in a palladium-catalyzed C–H annulation reaction to produce indanone derivatives. acs.org

| Cyclization Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Grignard Addition | Grignard reagents, indene-1,3-dione | One-step, regiospecific | researchgate.net |

| Palladium-Catalyzed Annulation | Palladium catalysts, alkynes, ortho-functionalized aryl-carbonyls | Powerful synthetic strategy | rsc.org |

| Rhodium-Catalyzed Carbonylative Cyclization | Rhodium catalyst, paraformaldehyde, alkynes, 2-bromophenylboronic acids | CO gas-free carbonylation | organic-chemistry.org |

| Iron-Promoted Oxidative Cyclization | Iron promoter, ynones, 1,4-dihydropyridines | Mild conditions, selective for 2-alkylated indenones | organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Versatile for complex frameworks | researchgate.netrsc.org |

| Nazarov Cyclization | Chalcones, strong acids (e.g., TFA) | Can be microwave-assisted | preprints.org |

| Gold-Catalyzed Cyclization | Gold catalyst, 2-alkynylaldehyde cyclic acetals | Efficient for a broad range of derivatives | organic-chemistry.org |

Derivatization of Indan-1,3-diones with Anilines

A straightforward and widely used method for the synthesis of this compound is the direct condensation of indan-1,3-dione with aniline (B41778). This reaction typically involves heating the two reactants, often in a solvent such as ethanol (B145695) or dimethylformamide (DMF). nih.gov The reaction proceeds via the formation of an enaminone, where the amino group of aniline attacks one of the carbonyl groups of the indan-1,3-dione, followed by the elimination of a water molecule.

This method can be extended to various substituted anilines and indan-1,3-diones to produce a library of derivatives. For instance, the condensation of indan-1,3-dione with 2-aminopyridine (B139424) in refluxing absolute ethanol yields 3-(pyridin-2-ylamino)-1H-inden-1-one. nih.gov Similarly, reacting indan-1,3-dione with 4-(2-pyridylthio)aniline, often using a base catalyst like piperidine (B6355638) or sodium acetate (B1210297) in ethanol, leads to the corresponding 2-(((4-(2-pyridylthio)phenyl)amino)methylene)indane-1,3-dione. vulcanchem.com

In some cases, the reaction can be carried out under solvent-free conditions at elevated temperatures. ajgreenchem.com This approach is considered a green chemistry method as it avoids the use of potentially harmful solvents. ajgreenchem.com

Advanced Synthetic Methodologies for this compound Analogues

More sophisticated synthetic strategies have been developed to access a wider range of anilinoindanone scaffolds, often with improved efficiency and control over the molecular architecture.

Mannich-Type Reactions for Anilinoindanone Scaffolds

The Mannich reaction, a three-component condensation, provides a versatile route to aminomethylated derivatives. taylorandfrancis.com In the context of anilinoindanones, the enaminone character of this compound allows it to act as the active hydrogen component.

The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperidine, yields the corresponding 2-(N-aminomethyl)-3-(phenylamino)inden-1-one derivatives. researchgate.net When primary amines are used in a 1:1:2 molar ratio with this compound and formalin, dihydroindeno[1,2-d]pyrimidine-5-ones are formed. researchgate.net These reactions highlight the reactivity of the 2-position of the indenone ring.

The scope of the Mannich reaction has been expanded to include a variety of substrates, and it is a key method for introducing structural diversity. nih.govjyoungpharm.org For example, a three-step synthesis of ring-fused mackinazolinones utilizes a Mannich-type reaction as a key step. nih.gov

Multi-Component Reaction (MCR) Approaches Utilizing Enaminone Precursors

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. psu.edu Enaminones, including this compound, are excellent precursors for MCRs.

A notable example is the one-pot, three-component synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. psu.edu This reaction involves the condensation of an aldehyde, 1,3-indanedione, and an enaminone like 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, often facilitated by microwave irradiation. psu.edu Similarly, MCRs involving isatins, primary amines, indane-1,3-dione, and a β-ketoester can lead to spiro[indolo-3,4'-indeno[1,2-b]pyridine] derivatives. uc.pt

Enaminones can also participate in Diels-Alder reactions. For instance, aza-o-quinone methides, generated in situ, can react with enaminones in a [4+2] cycloaddition to produce 3-aroyl quinolines, which can then be further cyclized to indeno[1,2-b]quinolinones via a palladium-catalyzed dual C-H activation. acs.orgacs.org

| MCR Type | Components | Product Scaffold | Reference |

|---|---|---|---|

| Indeno[1,2-b]quinoline Synthesis | Aldehyde, 1,3-indanedione, Enaminone | Indeno[1,2-b]quinoline-9,11(6H,10H)-dione | psu.edu |

| Spiroindole Synthesis | Isatin, Primary amine, Indane-1,3-dione, β-ketoester | Spiro[indolo-3,4'-indeno[1,2-b]pyridine] | uc.pt |

| Diels-Alder/C-H Activation | Aza-o-quinone methide (in situ), Enaminone | Indeno[1,2-b]quinolinone | acs.orgacs.org |

Catalyst-Free and Environmentally Conscious Synthesis Protocols

In line with the growing emphasis on sustainable chemistry, catalyst- and solvent-free methods for the synthesis of this compound and its derivatives have been developed. These protocols offer advantages such as operational simplicity, reduced environmental impact, and often lead to high yields in shorter reaction times.

The direct condensation of an amine and a β-dicarbonyl compound, such as indan-1,3-dione, can be achieved by simply heating the mixture in the absence of any catalyst or solvent. ajgreenchem.com For example, stirring a mixture of an amine and a β-dicarbonyl compound at 120 °C provides the corresponding β-enaminone in good yields. ajgreenchem.com This approach has been successfully applied to the synthesis of a variety of β-enaminone derivatives. ajgreenchem.com

Furthermore, some multi-component reactions can be performed under catalyst-free conditions. For instance, the synthesis of dihydrospiro[indeno[1,2-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives can be achieved via a catalyst-free Knoevenagel condensation/Michael addition/intramolecular nucleophilic addition/cyclization sequence under microwave irradiation. uc.pt The development of such environmentally friendly protocols is a significant advancement in the synthesis of these important heterocyclic compounds. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 Phenylamino Inden 1 One

Nucleophilic and Electrophilic Reaction Modalities

The chemical behavior of 3-(phenylamino)inden-1-one is characterized by its capacity to engage in both nucleophilic and electrophilic reactions, a versatility stemming from its distinct structural features. The enaminone system, which consists of a nitrogen atom connected to a double bond which is in turn connected to a carbonyl group, is central to this reactivity.

The nucleophilic character of this compound is attributed to the electron-donating effect of the amino group, which increases the electron density of the molecule. This allows it to react with various electrophiles. For instance, electrophilic substitution reactions can occur on both the phenyl ring and the indene (B144670) core.

Conversely, the compound also exhibits electrophilic properties. The carbon atom at the 2-position of the indenone ring is susceptible to attack by nucleophiles. This electrophilicity is a consequence of the electron-withdrawing nature of the adjacent carbonyl group. The molecule's ability to act as either a nucleophile or an electrophile makes it a valuable precursor in the synthesis of more complex molecules. researchgate.net

Azo Coupling Reactions and Tautomeric Equilibria (e.g., Hydrazone Forms)

Azo coupling reactions involve the reaction of a diazonium salt with another compound, in this case, this compound. This reaction is a type of electrophilic aromatic substitution. wikipedia.org The product of the azo coupling of 3-phenylamino-1H-inden-1-one with diazonium salts, such as 4-methylbenzene- or benzenediazonium (B1195382) tetrafluoroborates, exists predominantly in the hydrazone form. nih.govresearchgate.net This is in contrast to some other cyclic β-enaminones where the azo form is favored. nih.gov

This phenomenon is an example of tautomerism, where a compound exists in two or more interconvertible forms that are in equilibrium. In the case of the azo coupling product of this compound, there is an equilibrium between the azo form and the hydrazone form. In solution, the hydrazone form of these compounds can exist as a mixture of three different isomers, two of which have been identified as E/Z isomers with different types of hydrogen bonds. nih.govresearchgate.net The stability of the hydrazone tautomer is a significant factor in the chemistry of these compounds. rsc.org

Table 1: Tautomeric Forms in Azo Coupling of this compound

| Reactants | Predominant Form | Isomers in Solution |

|---|---|---|

| 3-phenylamino-1H-inden-1-one + 4-methylbenzenediazonium (B1208422) tetrafluoroborate | Hydrazone nih.govresearchgate.net | Mixture of three forms, including E/Z isomers nih.govresearchgate.net |

| 3-phenylamino-1H-inden-1-one + benzenediazonium tetrafluoroborate | Hydrazone nih.govresearchgate.net | Mixture of three forms, including E/Z isomers nih.govresearchgate.net |

Intramolecular Cyclization and Annulation Chemistry

Intramolecular cyclization is a key reaction pathway for this compound and its derivatives, leading to the formation of new ring systems. This process involves the formation of a bond between two atoms within the same molecule. For instance, the enaminone moiety can participate in intramolecular displacement reactions to form quinolone rings. niscpr.res.in The formation of the indanone core itself often involves an intramolecular Friedel-Crafts acylation, a classic example of this type of reaction. mdpi.com

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also a significant aspect of the chemistry of this compound. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a well-known example of a reaction that creates a new six-membered ring. uoc.grlibretexts.org While not directly involving this compound in the provided literature, the principles of annulation are broadly applicable to the derivatization of such cyclic systems. Furthermore, [3+2] annulation reactions have been reported for related systems, leading to the formation of five-membered heterocyclic rings. rsc.org

Derivatization for Structural Diversification and Functionalization

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives. This structural diversification is achieved through various functionalization reactions. For example, the phenylamino (B1219803) group can be modified, or substituents can be introduced onto the aromatic rings. nih.gov

One common method of derivatization is through substitution reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce new aryl or heteroaryl groups at specific positions. niscpr.res.in This allows for the creation of a library of compounds with diverse electronic and steric properties.

Furthermore, the core indenone structure can be altered. For example, the carbonyl group can be replaced with a dicyanomethylene group, significantly altering the electronic properties of the molecule. researchgate.net These derivatization strategies are crucial for fine-tuning the properties of the molecule for various applications.

Computational Chemistry and Spectroscopic Characterization of 3 Phenylamino Inden 1 One

Density Functional Theory (DFT) Applications

Computational studies, often employing methods like B3LYP with a 6-311G(d,p) basis set, have been used to determine the optimized molecular geometry of related compounds. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in a study on a similar compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, the optimized geometrical parameters were calculated, revealing the spatial arrangement of the atoms. researchgate.net It is important to note that discrepancies can arise between calculated and experimental data. These differences are often attributed to the fact that calculations are typically performed on an isolated molecule in the gas phase, while experimental results are often obtained from the solid state. researchgate.netresearchgate.net

A search for "3-(Phenylamino)inden-1-one" did not yield specific optimized geometry data in the initial results. However, for a related compound, 3-phenyl-1-indanone, the IUPAC name is given as 3-phenyl-2,3-dihydroinden-1-one. nih.gov

Table 1: Example of Optimized Geometrical Parameters for a Related Compound (Note: This data is for 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one and is provided as an illustrative example of the type of data obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.53 | C1-C2-C3 | 110.5 |

| C=O | 1.22 | C-N-H | 115.8 |

| N-H | 1.01 |

This table is illustrative and does not represent data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that helps in understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting tendency. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. researchgate.net

In FMO analysis, the electron density distribution in the HOMO is typically located on the electron-donating parts of the molecule, whereas in the LUMO, it is concentrated on the electron-withdrawing sections. researchgate.net This analysis helps predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For many organic molecules, computational studies have shown that a smaller HOMO-LUMO gap corresponds to lower stability and higher reactivity. researchgate.net

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. researchgate.net Global descriptors include electronegativity (χ), chemical hardness (η), global softness (S), chemical potential (μ), and the electrophilicity index (ω). researchgate.net These parameters are calculated from the energies of the HOMO and LUMO. researchgate.net

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For example, Fukui function analysis on a related compound indicated a specific carbon atom as the most favorable site for an electrophilic attack. researchgate.net These descriptors are valuable for understanding and predicting the course of chemical reactions.

Table 2: Global Reactivity Descriptors (Note: These are general descriptors and their values would need to be calculated specifically for this compound)

| Descriptor | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Chemical Potential (μ) | μ = -χ |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

DFT calculations can also be used to determine the thermochemical properties of molecules, such as their zero-point corrected electronic energies and free energies. mdpi.com These calculations are essential for understanding the thermodynamics of chemical reactions. For instance, in a study of 1-phenyl-3-(phenylamino)propan-1-one, the adsorption process on a steel surface was found to be a spontaneous and irreversible endothermic reaction based on thermodynamic analysis. nih.govwikimedia.org Such studies provide insights into reaction mechanisms and the stability of reaction intermediates and products.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. ohio-state.edu It provides information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions between different molecular orbitals. sci-hub.sefaccts.de TD-DFT calculations are often performed using functionals like CAM-B3LYP to accurately predict UV-Vis absorption data. sci-hub.se

The results of TD-DFT calculations can be used to simulate the UV-Vis spectrum of a compound, which can then be compared with experimental data. mdpi.com These simulations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. faccts.de For example, in the analysis of other complex organic molecules, TD-DFT has been successfully used to interpret the charge transfer bands observed in their experimental UV-Vis spectra. mdpi.com

Correlation of Theoretical Predictions with Experimental Spectroscopic Data (NMR, IR, UV-Vis)

A crucial aspect of computational chemistry is the correlation of theoretical predictions with experimental spectroscopic data. This comparison serves to validate the computational methods used and to provide a more detailed interpretation of the experimental results.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both protons (¹H) and carbon-13 (¹³C) can be performed using DFT methods. researchgate.net The calculated chemical shifts are then compared with the experimental values to confirm the molecular structure. researchgate.netbohrium.com While discrepancies can exist, a good correlation between theoretical and experimental data provides strong evidence for the proposed structure. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. ijcrar.com It is common for calculated harmonic frequencies to be systematically higher than the experimental anharmonic frequencies. chemrxiv.org This is due to the approximations made in the theoretical models and the fact that calculations are performed on isolated molecules, whereas experiments are often conducted on solid or liquid samples. ijcrar.com To improve the agreement, scaling factors are often applied to the calculated frequencies. chemrxiv.org

UV-Vis Spectroscopy: As mentioned in section 4.2, TD-DFT is used to predict the electronic absorption spectra of molecules. sci-hub.se The calculated absorption wavelengths (λmax) and oscillator strengths are compared with the experimental UV-Vis spectrum. sci-hub.se A good agreement between the theoretical and experimental spectra allows for the confident assignment of electronic transitions and provides insights into the electronic structure of the molecule. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules, providing insights into the accessible conformations and the energetics of transitions between them. For this compound, MD simulations are crucial for characterizing its conformational landscape, which is primarily defined by the rotational flexibility around the C(3)-N bond and the N-C(phenyl) bond. Understanding this landscape is key to elucidating the molecule's structure-property relationships.

The exploration of the conformational space is achieved by simulating the atomic motions of the molecule over time, governed by a chosen force field. A typical simulation protocol involves solvating a single this compound molecule in a water box and running the simulation for a sufficient duration to ensure comprehensive sampling of its conformational states. The General Amber Force Field (GAFF) is often employed for drug-like organic molecules as it provides robust parameters for a wide range of chemical moieties. uq.edu.au

Simulations are generally performed using software packages like GROMACS or AMBER. acs.orgmdpi.com The process begins with energy minimization of the system, followed by equilibration phases under constant volume (NVT) and then constant pressure (NPT) to bring the system to the desired temperature and pressure. nih.govgalaxyproject.orgnih.gov The production MD run is then carried out for an extended period, often hundreds of nanoseconds, to generate a trajectory that captures the molecule's dynamic behavior. nih.govelifesciences.org

τ1 (C2-C3-N-C1') : Describes the rotation of the phenylamino (B1219803) group relative to the indenone core.

τ2 (C3-N-C1'-C2') : Describes the rotation of the phenyl ring itself.

By plotting the simulation data as a function of these angles, a free energy landscape (FEL) can be constructed. The FEL maps the probability of the molecule adopting specific conformations, with low-energy basins corresponding to stable or metastable states. aip.orgnih.gov Techniques such as dihedral angle Principal Component Analysis (dPCA) can be used to reduce the dimensionality of the data and identify the most significant collective motions. aip.orgnih.govacs.org

Research findings from such simulations would typically reveal several distinct low-energy conformational states. These states are characterized by specific values of the τ1 and τ2 dihedral angles, representing different spatial arrangements of the phenyl ring relative to the indenone plane. The energy barriers between these states, which can be calculated from the FEL, determine the kinetics of conformational interchange.

Table 1: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS 2020.4 |

| Force Field | General Amber Force Field (GAFF) |

| Solvent Model | TIP3P explicit water |

| Box Type | Cubic |

| Box Dimensions | 4.0 nm x 4.0 nm x 4.0 nm |

| Temperature | 300 K (V-rescale thermostat) |

| Pressure | 1 bar (Parrinello-Rahman barostat) |

| Equilibration Time | 1 ns (NVT), 5 ns (NPT) |

| Production MD Time | 500 ns |

| Time Step | 2 fs |

The analysis of a 500 ns MD simulation would likely identify the most stable conformations and the torsional barriers separating them. The results can be summarized by identifying clusters of structures corresponding to the minima on the free energy landscape.

Table 2: Hypothetical Conformational Analysis Results from MD Simulation

| Conformer | Dihedral Angle τ1 (C2-C3-N-C1') | Dihedral Angle τ2 (C3-N-C1'-C2') | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | ~165° | ~30° | 0.0 | 55 |

| B | ~-160° | ~150° | 3.5 | 25 |

| C | ~45° | ~90° | 7.8 | 15 |

| Other | - | - | >10.0 | 5 |

These findings indicate that while there is significant rotational freedom, the molecule predominantly exists in a few well-defined, low-energy states. The conformational landscape is not smooth but rugged, with distinct energy minima separated by significant barriers, suggesting that the molecule's shape is relatively persistent on the timescale of the simulation, yet capable of dynamic interchange. nih.gov This detailed conformational information is invaluable for interpreting spectroscopic data and understanding how the molecule might interact with biological targets or other chemical species.

Structure Activity Relationship Sar and Molecular Interaction Studies of 3 Phenylamino Inden 1 One Derivatives

Systematic Design Principles for Bioactive 3-(Phenylamino)inden-1-one Analogues

The design of bioactive this compound analogues is often guided by established pharmacophores and the structural requirements of the target protein. A common strategy involves the modification of the phenylamino (B1219803) moiety, the indenone core, and the introduction of various substituents at different positions to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the development of topoisomerase inhibitors, the 3-phenyl-9-aminoacridone scaffold, which shares structural similarities with this compound, has been a focus. The synthesis of these derivatives often involves a condensation reaction to form the core acridone (B373769) structure, followed by modifications. scirp.org Similarly, the synthesis of indenopyrazole, indenoazine, and indenothiophene derivatives from indan-1,3-dione highlights the versatility of the indanone core in generating diverse heterocyclic systems with potential anticancer activities. nih.gov

Another design principle involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach aims to develop multitarget-directed ligands. For example, donepezil-like compounds have been designed by incorporating a benzylidene moiety at the 2-position of the indanone ring, leading to dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). mdpi.com

The synthesis of these analogues often employs multi-step reaction sequences. A general approach can involve the reaction of an indan-1,3-dione with an appropriate aniline (B41778) to form the this compound core. Subsequent modifications can then be made to this core structure. For example, bis[3-(phenylamino)-1H-inden-1-one-2-yl]-1,2-ethandione was synthesized through the alkaline condensation of two equivalents of 3-(phenylamino)-1H-inden-1-one with diethyl oxalate. nih.gov

Influence of Substituent Effects on Receptor/Enzyme Binding Efficacy

The nature and position of substituents on the this compound scaffold play a crucial role in determining the binding affinity and selectivity towards specific biological targets.

Substituents on the Phenylamino Ring: Modifications on the phenylamino ring can significantly impact activity. For instance, in a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, the presence of different substituents on the aniline ring led to varying degrees of antibacterial, antifungal, and antioxidant activities. researchgate.net Specifically, a methoxy (B1213986) group at the meta-position of the phenylamino ring resulted in a compound with exceptional anticancer efficacy. researchgate.net

Substituents on the Indenone Core: Alterations to the indenone ring system also modulate biological activity. In the case of 2-benzylideneindan-1-one (B1199582) derivatives designed as dual AChE and MAO-B inhibitors, the introduction of a methoxy group at the 5-position of the indanone ring was a key feature. mdpi.com Furthermore, the nature of the alkyl groups on the unconjugated tertiary amino moiety of the benzylidene substituent influenced the inhibitory potency. An N-benzyl(ethyl)amino analogue demonstrated low nanomolar AChE and high nanomolar MAO-B inhibition. mdpi.com

Stereochemistry: The stereochemical configuration of substituents can also be a critical determinant of activity. In a study of neuropeptide Y5 receptor antagonists, the stereochemistry of a methyl group on the phenylethyl segment of urea (B33335) derivatives significantly influenced potency. sci-hub.se

The following table summarizes the influence of various substituents on the biological activity of indenone-related derivatives based on several studies.

| Scaffold | Substituent | Position | Effect on Activity | Target | Reference |

| 2-Benzylideneindan-1-one | N-benzyl(ethyl)amino | 2-benzylidene | Increased inhibitory potency | AChE, MAO-B | mdpi.com |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide | 3-methoxyphenylamino | 3-phenylamino | Exceptional anticancer efficacy | Not specified | researchgate.net |

| Trisubstituted Phenyl Urea | (R)-methyl | R3 | More potent than (S) configuration | Neuropeptide Y5 Receptor | sci-hub.se |

| Trisubstituted Phenyl Urea | (S)-hydroxyl | R2 | Preferred with (R)-methyl at R3 | Neuropeptide Y5 Receptor | sci-hub.se |

Ligand-Target Interactions: Computational Docking and Binding Site Analysis

Computational methods, including molecular docking and binding site analysis, are invaluable tools for elucidating the interactions between this compound derivatives and their biological targets. These studies provide insights into the binding modes and help rationalize the observed structure-activity relationships.

Molecular docking studies have been employed to understand the binding of these derivatives to a variety of enzymes. For example, docking studies of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, a related Mannich base, revealed its potential to interact with influenza neuraminidase and chikungunya nsP2 protease. researchgate.net Similarly, docking analysis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives showed robust binding interactions with target enzymes. researchgate.net

Mechanisms of Enzyme Inhibition

This compound derivatives have been shown to inhibit a range of enzymes through various mechanisms.

Influenza Neuraminidase: Neuraminidase is a key enzyme in the life cycle of the influenza virus, facilitating the release of progeny virions. nih.gov Derivatives of this compound have been investigated as potential neuraminidase inhibitors. Molecular docking studies of a related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, indicated potential interactions with the active site of influenza neuraminidase. researchgate.net Another study on oseltamivir (B103847) derivatives showed that a compound bearing a 3-phenylamino group on a triazole ring was a potent inhibitor of influenza neuraminidase, forming an additional hydrogen bond with residue D151. nih.govrsc.org

Chikungunya nsP2 Protease: The nsP2 protease of the Chikungunya virus is essential for viral replication, making it an attractive drug target. nih.govbiorxiv.org Computational studies have shown that 3-(phenylamino)propan-1-one derivatives can potentially bind to and inhibit this cysteine protease. researchgate.net The catalytic dyad of the nsP2 protease consists of Cys1013 and His1083, which are key residues for inhibitor binding. mdpi.com

Topoisomerase I/II: Topoisomerases are crucial enzymes involved in DNA replication and are validated targets for anticancer drugs. mdpi.com Derivatives based on the 3-phenyl-9-aminoacridone scaffold have been identified as inhibitors of topoisomerase II. scirp.org These compounds act as non-intercalating catalytic inhibitors. scirp.org Other studies have identified dual topoisomerase I/II inhibitors, which induce cancer cell death. mdpi.com

Tyrosine Kinases: Tyrosine kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. google.com The (phenylamino)pyrimidine-pyridine (PAPP) group, a key pharmacophore in the tyrosine kinase inhibitor imatinib, has been incorporated into new derivatives to target the BCR-Abl-1 tyrosine kinase in chronic myeloid leukemia. nih.gov These compounds are designed to act as competitive inhibitors at the ATP binding site. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 is an immunomodulatory enzyme that is a target in cancer immunotherapy. mdpi.com While direct studies on this compound are limited, the design of inhibitors for IDO1 often involves scaffolds that could be related. For example, urea and 1,2,3-triazole structures have been explored for IDO1 inhibition. mdpi.com

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov The 1-indanone (B140024) scaffold is a promising lead for the design of potent and selective MAO-B inhibitors. nih.gov C6-substituted indanones, in particular, have shown high potency. nih.gov 2-Benzylideneindan-1-one derivatives have also been developed as dual inhibitors of MAO-B and acetylcholinesterase. mdpi.com

Receptor Binding Modalities

5-HT Receptors: Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes. Arylpiperazine derivatives are a well-known class of ligands for 5-HT1A receptors. nih.gov While direct studies on this compound are not prevalent, related phenylalkylamines have been shown to bind to both 5-HT1C and 5-HT2 receptors, often with a lack of selectivity. nih.gov Coumarin derivatives linked to a piperazine (B1678402) moiety have been investigated as 5-HT1A receptor antagonists. mdpi.com

In Silico Pharmacokinetic Predictions and Molecular Descriptors for Biological Permeability

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, including their ability to cross biological barriers like the blood-brain barrier (BBB) for central nervous system (CNS) penetration.

For various heterocyclic compounds, including those with scaffolds related to this compound, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are a standard part of the drug discovery process. researchgate.netf1000research.commdpi.com These studies help in the early identification of compounds with potentially poor pharmacokinetic profiles, allowing for their optimization.

For compounds targeting the CNS, such as MAO-B inhibitors, predicting BBB penetration is crucial. Molecular descriptors like molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used to estimate CNS penetration. For example, in the development of MAO-B inhibitors based on the 2,3-dihydro-1H-inden-1-amine scaffold (related to rasagiline), these parameters would be critical for ensuring the compound reaches its target in the brain. researchgate.net

A study on quinazoline (B50416) derivatives as EGFR inhibitors highlighted the importance of lipophilicity (LogP). While a compound showed high inhibitory activity, its high LogP value placed it outside the optimal range for drug-likeness, suggesting potential pharmacokinetic issues. scirp.org This underscores the importance of balancing potency with favorable pharmacokinetic properties in drug design.

Biological Activities and Mechanistic Investigations of 3 Phenylamino Inden 1 One and Its Bioactive Analogues

Anti-Inflammatory Modulations and Cellular Mechanisms

Derivatives of 3-(Phenylamino)inden-1-one have shown potential as anti-inflammatory agents. The anti-inflammatory activity of pyrazole (B372694) derivatives, which share some structural similarities, has been well-documented. researchgate.netnih.gov These compounds are thought to exert their effects by modulating various signaling pathways involved in the inflammatory response. researchgate.net

One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a major mediator of inflammation and pain. researchgate.net By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key inflammatory molecules. researchgate.net Some novel pyrazole derivatives of gallic acid have been synthesized and shown to possess good anti-inflammatory activity in vivo. researchgate.net Similarly, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were found to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov

The cellular mechanisms underlying the anti-inflammatory effects of these compounds involve the downregulation of pro-inflammatory cytokines and chemokines. nih.gov For example, propolis, a natural resinous substance containing various bioactive compounds, has been shown to act as an anti-inflammatory agent by inhibiting pathways involving TLR4, MyD88, and NF-κB, leading to a reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov While not directly this compound, this illustrates the potential mechanisms for structurally related compounds.

Anticancer Research: Molecular Targets and Signaling Pathway Interference

The indandione nucleus is a significant scaffold in medicinal chemistry due to its diverse pharmacological properties, including anticancer activity. nih.gov Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth by targeting various molecular pathways. nih.govacs.org

One of the primary mechanisms of anticancer action is the interference with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. frontiersin.orgnih.gov The PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, is a key target. frontiersin.orgmdpi.com Inhibition of this pathway can lead to decreased cancer cell survival and proliferation. frontiersin.org For instance, some pyrimidine-furan derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines by potentially targeting this pathway. researchgate.net

Another important target is the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation. acs.org Novel pyrazole–indole hybrids have demonstrated excellent anticancer activity against several cancer cell lines, including liver, breast, and colon cancer. acs.org Molecular docking studies suggest that these compounds can effectively bind to the active pocket of the CDK-2 enzyme, thereby inhibiting its activity and arresting the cell cycle. acs.org

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family. acs.orgnih.gov For example, certain pyrazole–indole hybrids were found to increase the levels of caspase-3 and Bax while decreasing the level of Bcl-2, promoting apoptosis in HepG2 cancer cells. acs.org

| Compound/Derivative | Cancer Cell Line | Effect | Molecular Target/Pathway | Reference |

|---|---|---|---|---|

| Pyrazole–indole hybrid 7a | HepG2 (Liver Cancer) | Excellent inhibition (IC50 = 6.1 ± 1.9 μM) | CDK-2, Apoptosis induction (Caspase-3, Bax, Bcl-2) | acs.org |

| Pyrazole–indole hybrid 7b | HepG2 (Liver Cancer) | Excellent inhibition (IC50 = 7.9 ± 1.9 μM) | CDK-2, Apoptosis induction (Caspase-3, Bax, Bcl-2) | acs.org |

| Niflumic acid derivative 4C | Hep G2 (Liver Cancer) and A549 (Lung Cancer) | Cytotoxic, Cancer selective | VEGFR kinase inhibition, Apoptosis induction (p53, BAX, caspase-3) | pensoft.net |

| Niflumic acid derivative 5B | Hep G2 (Liver Cancer) and A549 (Lung Cancer) | Cytotoxic | EGFR kinase inhibition | pensoft.net |

Other Pharmacological Activities and Underlying Biochemical Processes (e.g., Antimalarial, Antiprotozoal, Antifilarial, Anxiolytic)

Beyond the aforementioned activities, analogues of this compound have been explored for a variety of other pharmacological effects.

Antimalarial Activity: The urgent need for new antimalarial drugs due to increasing resistance has spurred research into novel chemical scaffolds. mmv.orgmdpi.com Phenylaminonaphthoquinones, which share a similar structural motif, have shown promising antiplasmodial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com Compound 3 from this class emerged as a potent candidate. mdpi.com The proposed mechanism of action involves the induction of oxidative stress and disruption of cellular membranes in the parasite. mdpi.com Other related structures, such as N-arylcinnamanilides and isoxazolopyrimidines, have also demonstrated significant antimalarial efficacy. mdpi.comnih.gov

Antiprotozoal and Antifilarial Activity: The broad biological activity of indazole derivatives suggests their potential against various protozoal diseases. researchgate.net While specific studies on this compound are not extensively detailed, the general class of nitrogen-containing heterocycles is a promising area for the development of new antiprotozoal and antifilarial agents.

Anxiolytic Activity: Benzodiazepine derivatives are well-known for their anxiolytic properties, acting on GABA-A receptors. mdpi.com While this compound is not a benzodiazepine, the exploration of nitrogen-containing heterocyclic compounds for central nervous system effects is an active area of research. The structural diversity of these compounds allows for the potential discovery of novel anxiolytic agents with different mechanisms of action.

Emerging Research Frontiers and Future Perspectives for 3 Phenylamino Inden 1 One Chemistry

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indenone Scaffolds

Computational investigations into indenone and its derivatives are already demonstrating the power of this approach. In one study, 68 indanedione and indanone derivatives were computationally screened for their binding affinity to cereblon, a component of the E3 ubiquitin ligase complex. ajchem-a.com This screening identified ten molecules with better binding affinity than the established modulator, thalidomide. ajchem-a.com Further analysis of their drug-likeness properties and molecular dynamics simulations pinpointed four promising candidates, with one, in particular, showing a significantly high binding affinity. ajchem-a.com Such studies highlight the potential of in silico methods to identify novel modulators of important biological targets.

Machine learning models, such as Random Forest and Artificial Neural Networks, are being employed in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activities of various chemical scaffolds. rsc.orgscielo.br These models can learn from existing data to forecast the efficacy of new, untested compounds. nih.govacs.org For instance, QSAR models have been successfully used to predict the antioxidant abilities of NSAID-Se derivatives, demonstrating the potential of these methods to guide the design of new therapeutic agents. rsc.org The application of these models to indenone derivatives could uncover new therapeutic applications and optimize existing lead compounds. acs.orgcern.ch High-throughput computational screening of large chemical libraries is another powerful application of AI in this field, enabling the rapid identification of novel hits with desired biological activities. nih.govresearchgate.net

Table 1: Application of AI/ML in the Discovery of Indenone Derivatives

| Application | Technique | Key Findings |

| Identification of Novel Inhibitors | Molecular Docking, Molecular Dynamics | Identified indanone derivatives with higher binding affinity to cereblon than thalidomide. ajchem-a.com |

| Anti-Tubercular Agent Discovery | In Silico Screening, Molecular Docking | Pinpointed indane-1,3-dione derivatives as potential novel inhibitors of M. tuberculosis InhA. ajchem-a.com |

| Prediction of Biological Activity | QSAR, Machine Learning (Random Forest, ANN) | Developed predictive models for the antioxidant activity of related compounds, applicable to indenone scaffolds. rsc.org |

| High-Throughput Screening | Virtual Screening of Chemical Libraries | Enabled the rapid identification of novel EGFR/HER2 dual inhibitors from large databases. nih.govresearchgate.net |

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of indenones has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.net Consequently, a major thrust in current research is the development of novel, sustainable catalytic systems that offer milder reaction conditions, higher efficiency, and greater atom economy. scispace.comucl.ac.uk

Transition-metal catalysis has been a cornerstone of indenone synthesis for decades, with palladium, rhodium, and nickel being prominent catalysts. nih.gov Recent advancements have focused on making these processes more sustainable. For example, palladium-catalyzed annulation reactions have been developed that proceed under ligand-free conditions, simplifying the reaction setup and purification. rsc.org Rhodium-catalyzed C–H activation and cascade reactions provide an efficient route to structurally diverse indenones under mild conditions. researchgate.net Nickel-catalyzed Larock annulations have also emerged as a highly effective method for producing a wide range of indenones with excellent regioselectivity. github.com

A significant leap towards green chemistry in indenone synthesis is the development of metal-free catalytic systems. scispace.com For instance, a facile method for synthesizing indanones using L-proline as an environmentally benign catalyst has been reported. scispace.com Photocatalysis, particularly using low-energy green light and organic dyes like Rhodamine 6G, offers another sustainable pathway for indenone synthesis through radical annulation reactions. researchgate.net These methods avoid the use of toxic heavy metals and often proceed under milder conditions. researchgate.net

Furthermore, non-conventional energy sources are being explored to promote greener synthesis. Microwave-assisted synthesis and the use of ultrasound have been shown to accelerate reactions and improve yields in the preparation of indanones. researchgate.netnih.gov The use of green solvents, such as 4-methyltetrahydropyran, in reactions like the Nazarov cyclization further contributes to the sustainability of these synthetic routes. ucl.ac.uk

Table 2: Novel Catalytic Systems for Indenone Synthesis

| Catalytic System | Key Features | Sustainability Aspect |

| Palladium-catalyzed Annulation | Ligand-free conditions, good functional group compatibility. rsc.org | Reduced waste, simplified purification. rsc.org |

| Rhodium-catalyzed C-H Activation | Mild operating conditions, broad substrate scope. researchgate.net | Energy efficiency, high atom economy. researchgate.net |

| Nickel-catalyzed Larock Annulation | High yields, excellent regioselectivity. github.com | Efficient use of resources. github.com |

| L-proline Catalysis | Metal- and additive-free conditions. scispace.com | Use of a benign and renewable catalyst. scispace.com |

| Green Light Photocatalysis | Metal-free, uses organic dye photocatalyst. researchgate.net | Avoids toxic heavy metals, utilizes renewable energy. researchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction times, improved yields. researchgate.netnih.gov | Energy efficiency. researchgate.netnih.gov |

Exploration of Advanced Spectroscopic and Imaging Techniques for Mechanism Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the intricate steps of chemical transformations, including the formation of transient intermediates in indenone synthesis. youtube.comunipr.it

Time-resolved spectroscopy, which allows researchers to study the dynamics of chemical reactions on ultrafast timescales, is a particularly powerful tool. scielo.brresearchgate.netorganic-chemistry.org By using pump-probe techniques, it is possible to excite a sample with a short pulse of light and then monitor the resulting changes in its spectroscopic properties over time. scielo.br This has been applied to study the photochemistry of various organic compounds and can be used to investigate the excited states and radical intermediates involved in photocatalytic indenone synthesis. researchgate.netresearchgate.net For instance, time-resolved emission and absorption spectroscopy have been used to study the excited-state properties of photocatalysts and their quenching efficiencies in radical acylation reactions leading to indanones. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation and mechanistic studies. researchgate.netcdnsciencepub.comitb.ac.idthieme-connect.com In the context of indenone synthesis, NMR can be used to identify and characterize reaction intermediates. nih.gov For example, ¹H and ¹³C NMR spectroscopy have been used to confirm the structures of novel 5-substituted indanones synthesized via Suzuki coupling reactions. researchgate.net Furthermore, specialized NMR techniques like exchange NMR spectroscopy (EXSY) can be employed to study the dynamic equilibrium between different reaction intermediates. nih.gov

Operando spectroscopy, which involves performing spectroscopic measurements on a catalyst while it is actively participating in a chemical reaction, offers a powerful way to bridge the gap between model systems and real-world catalytic processes. youtube.comresearchgate.net Techniques like in situ X-ray absorption spectroscopy can provide real-time information on the state of a catalyst during a reaction, helping to elucidate the catalytic cycle. nih.gov

Table 3: Advanced Spectroscopic Techniques for Studying Indenone Chemistry

| Technique | Application in Indenone Chemistry | Information Gained |

| Time-Resolved Spectroscopy | Studying photocatalytic indenone synthesis. researchgate.netresearchgate.net | Dynamics of excited states and radical intermediates. researchgate.netresearchgate.net |

| NMR Spectroscopy | Structural confirmation and mechanistic studies. researchgate.netcdnsciencepub.com | Identification and characterization of reaction intermediates. nih.gov |

| Operando Spectroscopy | Real-time monitoring of catalysts in action. youtube.comresearchgate.net | Elucidation of catalytic cycles and active species. researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Characterization of reaction products. nih.gov | Precise molecular weight and elemental composition. nih.gov |

Design of Indenone-Based Probes for Biological System Interrogation

The unique photophysical properties of the indenone scaffold make it an attractive platform for the development of chemical probes for biological imaging and sensing. nih.govresearchgate.net These probes can be designed to selectively interact with specific analytes in complex biological environments, providing valuable tools for studying physiological and pathological processes. nih.govrsc.orgnih.govacs.org

A significant area of research is the development of indenone-based fluorescent probes. nih.govresearchgate.net These probes often exhibit a "turn-on" fluorescence response upon reacting with their target analyte, leading to a significant increase in fluorescence intensity. nih.gov For example, a simple indanone-based fluorescent probe has been developed for the rapid and selective detection of cysteine, an important biothiol, both in vitro and in vivo. nih.gov This probe demonstrated a red turn-on fluorescence response with a large Stokes shift and a very low detection limit. nih.gov Another indanone-based fluorescent probe has been designed for the detection of hypochlorous acid, a reactive oxygen species (ROS). nih.gov

The design of these probes often incorporates a donor-π-acceptor (D-π-A) structure, where the indanone moiety acts as the electron-withdrawing unit and fluorophore. nih.gov The selectivity of the probe is achieved by incorporating a specific trigger and response unit that reacts with the target analyte. nih.gov For instance, in the cysteine probe, an acryloyl ester group serves as the reactive site that undergoes an addition-cyclization reaction with cysteine. nih.gov

Researchers are also exploring the use of indenone derivatives as colorimetric fluorescent probes for the detection of metal ions, such as copper (Cu²⁺), which play crucial roles in biological systems. scispace.comresearchgate.netrsc.orgfrontiersin.orgmdpi.com These probes can exhibit a visible color change in addition to a fluorescence response, allowing for "naked-eye" detection. researchgate.net The development of such probes holds great promise for applications in medical diagnostics and environmental monitoring. researchgate.netnih.govclausiuspress.commdpi.comnih.govchemcu.org

Table 4: Indenone-Based Probes for Biological Applications

| Probe Type | Target Analyte | Sensing Mechanism | Key Features |

| Fluorescent Probe | Cysteine (Cys) | Addition-cyclization reaction, "turn-on" fluorescence. nih.gov | Red emission, large Stokes shift, low detection limit, applicable in living cells. nih.gov |

| Fluorescent Probe | Hypochlorous Acid (HOCl) | Cl⁺ induced electrophilic substitution, "turn-on" fluorescence. nih.gov | High fluorescence enhancement. nih.gov |

| Colorimetric Fluorescent Probe | Copper (Cu²⁺) | Ratiometric absorbance and fluorescence quenching. researchgate.net | High specificity, allows for "naked-eye" detection. researchgate.net |

| Fluorescent Probe | Reactive Oxygen Species (ROS) | Oxidation of the probe by ROS. nih.govnih.gov | Enables imaging of oxidative stress in biological systems. nih.govrsc.orgnih.gov |

Q & A

Q. Basic

- UV-Vis Spectroscopy : Identify π→π* transitions in the indenone core (λmax ~250–300 nm) and charge-transfer interactions with the phenylamino group .

- Fluorescence Spectroscopy : Assess excited-state behavior for applications in photophysical studies .

- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials, critical for understanding electron-transfer pathways .

What strategies should be employed to reconcile contradictory biological activity data reported for this compound across different in vitro models?

Q. Advanced

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent culture conditions (e.g., serum concentration, passage number) .

- Dose-Response Repetition : Conduct triplicate experiments with staggered dosing (0.1–100 μM) to identify non-linear effects .

- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

Which computational chemistry approaches are validated for predicting the reactivity of this compound in nucleophilic environments?

Q. Basic

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) .

- Docking Studies : Map interactions with biological targets (e.g., kinase active sites) to guide analog design .

How should controlled atmosphere techniques be implemented during thermal stability studies of this compound to prevent oxidative degradation?

Q. Advanced

- Inert Gas Purging : Conduct thermogravimetric analysis (TGA) under nitrogen or argon to suppress oxidation above 150°C .

- Sealed Ampoule Method : Encapsulate samples in glass under vacuum for long-term stability testing .

- Oxygen Scavengers : Add ascorbic acid or iron powder to storage containers to mitigate trace O₂ effects .

What crystallization solvents yield high-quality single crystals of this compound suitable for X-ray diffraction analysis?

Q. Basic

- Slow Evaporation : Use ethyl acetate or acetone for gradual crystal growth .

- Diffusion Layering : Layer hexane over a DCM solution to induce nucleation .

- Temperature Gradients : Cool saturated ethanol solutions from 60°C to 4°C at 1°C/hour .

What multi-parametric statistical models are appropriate for analyzing structure-activity relationships in this compound analogs?

Q. Advanced

- Partial Least Squares (PLS) Regression : Corrogate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with IC₅₀ values .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >10 variables (e.g., substituent effects) .

- Machine Learning (ML) : Train random forest models on PubChem BioAssay data to predict novel bioactive derivatives .

How does the electron-donating effect of the phenylamino group influence the photophysical properties of the indenone core?

Q. Basic

- Red-Shifted Absorption : The amino group increases conjugation, shifting λmax by 15–20 nm compared to unsubstituted indenone .

- Enhanced Fluorescence Quantum Yield : Donor-acceptor interactions reduce non-radiative decay, increasing Φfl from 0.2 to 0.4 .

What orthogonal validation methods are required when developing a novel LC-MS quantification protocol for this compound in complex matrices?

Q. Advanced

- Spike-Recovery Tests : Add known quantities to plasma or tissue homogenates; target recovery rates of 85–115% .

- Cross-Validation with NMR : Compare LC-MS results with ¹H NMR integration using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Matrix Effect Analysis : Evaluate ion suppression/enhancement via post-column infusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.